molecular formula C2H4F4O2P2 B11831485 Ethyleneglycol-bis-{difluorophosphite}

Ethyleneglycol-bis-{difluorophosphite}

Cat. No.: B11831485
M. Wt: 197.99 g/mol
InChI Key: JJJUZXKATBRCLI-UHFFFAOYSA-N
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Description

Ethyleneglycol-bis-{difluorophosphite} ( 3965-00-2) is a specialized organophosphorus compound with the molecular formula C2H4F4O2P2 and a molecular weight of 197.99 g/mol . This high-purity reagent (≥99%) is characterized as a volatile, colorless liquid with a pungent odor and is stable when stored properly in a cool, dry place, protected from light . Its core value in research stems from its role as a versatile synthetic intermediate, particularly in phosphorodifluoridation reactions . The bifunctional structure of the compound, with its two difluorophosphite ester groups, makes it a valuable fluorinated phosphorus-based precursor for synthesizing novel ligands in transition metal catalysis and creating chelating agents in coordination chemistry . Furthermore, this compound finds application in materials science, where it can be utilized to modify surface properties through its unique phosphorus-fluorine bonding characteristics . Proper handling under an inert atmosphere is recommended to maintain its stability and reactivity . This product is intended for laboratory research use only and is strictly not approved for diagnostic, therapeutic, or any human or animal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4F4O2P2

Molecular Weight

197.99 g/mol

IUPAC Name

2-difluorophosphanyloxyethoxy(difluoro)phosphane

InChI

InChI=1S/C2H4F4O2P2/c3-9(4)7-1-2-8-10(5)6/h1-2H2

InChI Key

JJJUZXKATBRCLI-UHFFFAOYSA-N

Canonical SMILES

C(COP(F)F)OP(F)F

Origin of Product

United States

Coordination Chemistry of Ethyleneglycol Bis Difluorophosphite with Transition Metals

Ligand Coordination Modes and Denticity in Metal Complexes

The structure of Ethyleneglycol-bis-{difluorophosphite} permits it to coordinate to metal centers in several distinct ways, primarily defined by whether one or both phosphorus atoms are involved in bonding.

Ethyleneglycol-bis-{difluorophosphite} possesses two phosphorus donor atoms, enabling it to function as either a monodentate or a bidentate ligand. csbsju.edu In a monodentate coordination mode, only one of the difluorophosphite groups binds to a single metal center. This mode is common when there is a high concentration of the ligand relative to the metal or when steric hindrance from other ligands on the metal center prevents the second phosphite (B83602) group from binding.

More commonly, the ligand utilizes both phosphorus atoms to bind to a single metal center, a mode known as bidentate chelation. purdue.edu This chelating behavior results in the formation of a thermodynamically stable five-membered ring structure, comprising the metal center, the two phosphorus atoms, and the two carbon atoms of the ethylene (B1197577) backbone. The enhanced stability of chelates compared to complexes with analogous monodentate ligands is known as the chelate effect. csbsju.edu This effect is driven by a favorable increase in entropy upon coordination; the binding of one bidentate ligand displaces two monodentate solvent or precursor ligands, leading to a net increase in the number of free molecules in the system. csbsju.edu Enthalpically, the need to break two metal-ligand bonds to completely dissociate the bidentate ligand also contributes to its stability. csbsju.edu

The ethylene glycol backbone plays a crucial role in the chelating ability of the ligand. The two-carbon (-CH₂-CH₂-) spacer is optimal for forming a five-membered chelate ring, which is generally considered to be among the most stable ring sizes in coordination chemistry due to minimal ring strain. The flexibility of the ethylene bridge allows the two phosphorus donor atoms to achieve an appropriate P-M-P "bite angle" for stable coordination. For square-planar and octahedral complexes, the preferred bite angle is approximately 90°, which is readily accommodated by an ethylene backbone. cmu.edu This contrasts with ligands with shorter (e.g., methylene) or longer (e.g., propylene) backbones, which may induce strain or be too flexible to effectively pre-organize the donor atoms for chelation.

Synthesis and Characterization of Metal Complexes of Ethyleneglycol-bis-{difluorophosphite}

The synthesis of metal complexes with this ligand typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent.

Late transition metals, known for their soft, electron-rich nature, readily form stable complexes with phosphorus-based ligands. researchgate.netrsc.org The synthesis of Ethyleneglycol-bis-{difluorophosphite} complexes with metals like nickel, palladium, rhodium, and platinum often involves the displacement of weakly bound ligands from a metal precursor. mdpi.commdpi.com For instance, precursors such as [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)), [Rh(cod)₂]BF₄ (bis(cyclooctadiene)rhodium(I) tetrafluoroborate), or K₂PtCl₄ (potassium tetrachloroplatinate(II)) are common starting materials. mdpi.comnih.govnih.gov

The reaction is typically carried out under an inert atmosphere in a dry, aprotic solvent like dichloromethane (B109758) or diethyl ether. mdpi.comnsf.gov The resulting complexes are isolated as air-stable solids and can be characterized using a variety of spectroscopic techniques. mdpi.com ³¹P{¹H} NMR spectroscopy is particularly informative, as the coordination of the phosphorus atoms to the metal center results in a significant downfield shift of the phosphorus signal compared to the free ligand, often accompanied by the observation of coupling constants (e.g., ¹J(Pt-P)) that confirm direct metal-phosphorus bonding. mdpi.com

The formation of complexes between phosphite ligands and early transition metals (e.g., Ti, Zr, V) or main group elements is less common. Early transition metals are typically harder Lewis acids and exhibit a stronger preference for hard donor ligands containing oxygen or nitrogen. The soft phosphorus donor atoms of the difluorophosphite ligand are not an ideal match for these hard metal centers. Consequently, the synthesis of such complexes can be challenging, and they are generally less stable than their late transition metal counterparts. While examples exist, the literature on the coordination of difluorophosphite ligands specifically with early transition metals is limited.

Electronic and Steric Effects of the Difluorophosphite Moiety on Metal Centers

The coordination of the Ethyleneglycol-bis-{difluorophosphite} ligand significantly influences the electronic and steric environment of the metal center, which in turn dictates the reactivity and catalytic properties of the resulting complex. nih.govnih.gov

Electronic Effects: The electronic influence of a phosphorus ligand is typically described by its σ-donating and π-accepting capabilities. libretexts.org The presence of two highly electronegative fluorine atoms on each phosphorus atom makes the difluorophosphite moiety a poor σ-donor but a very strong π-acceptor. manchester.ac.uk The fluorine atoms withdraw electron density from the phosphorus, reducing the availability of its lone pair for σ-donation to the metal. manchester.ac.uk Simultaneously, the P-F bonds create low-energy σ* anti-bonding orbitals that can effectively accept electron density from the metal's d-orbitals via π-backbonding.

This strong π-acceptor character can be quantified using the Tolman Electronic Parameter (TEP), which is based on the C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex. wikipedia.org Strong π-acceptor ligands compete with CO for the metal's d-electron density, leading to stronger C-O bonds and a higher ν(CO) frequency. wikipedia.orgchemrxiv.org Difluorophosphite ligands would be expected to have a large TEP value, indicating strong electron-withdrawing properties.

Interactive Data Table: Tolman Electronic Parameters (TEP) for Representative Ligands This table shows the TEP (ν(CO) in cm⁻¹) for various phosphine (B1218219) and phosphite ligands, illustrating the strong electron-withdrawing nature of fluorinated phosphites compared to alkyl phosphines.

LigandTEP (ν(CO) in cm⁻¹)Ligand Type
P(t-Bu)₃2056.1Strong σ-donor, Weak π-acceptor
PMe₃2064.1Good σ-donor
PPh₃2068.9Moderate σ-donor, Moderate π-acceptor
P(OEt)₃2076.3Weaker σ-donor, Stronger π-acceptor
P(OPh)₃2085.3Weak σ-donor, Strong π-acceptor
PF₃2110.0Very Weak σ-donor, Very Strong π-acceptor

Steric Effects: The steric bulk of a ligand is quantified by the Tolman Cone Angle (θ), which measures the solid angle occupied by the ligand at the metal center. libretexts.orgwikipedia.org The difluorophosphite group is sterically small. The fluorine atoms are smaller than methyl or phenyl groups, resulting in a relatively small cone angle. This minimal steric hindrance allows for the coordination of multiple ligands and facilitates the approach of substrates to the metal center in catalytic applications. libretexts.orgwikipedia.org

Interactive Data Table: Tolman Cone Angles (θ) for Representative Ligands This table provides the cone angles for various ligands, highlighting the low steric bulk of ligands with small substituents like fluorine compared to those with bulky alkyl or aryl groups.

LigandCone Angle (θ in degrees)Steric Bulk
PF₃104Very Small
P(OMe)₃107Small
PMe₃118Moderate
PPh₃145Large
PCy₃170Very Large
P(t-Bu)₃182Extremely Large

The combination of strong π-acidity and low steric bulk makes Ethyleneglycol-bis-{difluorophosphite} a unique ligand capable of stabilizing electron-rich, low-valent metal centers without imposing significant steric constraints. illinois.edu

π-Acceptor and σ-Donor Characteristics of Difluorophosphite Ligands

The electronic behavior of a phosphorus ligand, specifically its ability to act as a σ-donor and a π-acceptor, is crucial in determining the stability and reactivity of its metal complexes. The difluorophosphite group, -OPF₂, is analogous to other fluorinated phosphine and phosphite ligands, which are known for their distinct electronic properties.

All phosphorus(III) ligands function as both σ-donors and π-acceptors in their interaction with transition metals. nih.gov The σ-donation occurs from the lone pair of electrons on the phosphorus atom to a vacant d-orbital of the metal. The π-acceptance, or back-bonding, involves the transfer of electron density from a filled metal d-orbital to an empty orbital on the phosphorus ligand. nih.gov

In difluorophosphite ligands, the presence of highly electronegative fluorine atoms directly attached to the phosphorus (in the case of PF₃) or adjacent to it via an oxygen bridge (-OPF₂) significantly influences these properties. These electronegative groups withdraw electron density from the phosphorus atom, which has two primary effects:

Reduced σ-Donation: The withdrawal of electron density makes the phosphorus lone pair less available for donation to the metal center, rendering difluorophosphites weak σ-donors.

Enhanced π-Acceptance: The inductive effect of the fluorine atoms lowers the energy of the ligand's acceptor orbitals (related to P-O or P-F σ* orbitals). This makes the ligand a much better π-acceptor, as it can more effectively receive electron density from the metal. nih.gov

Computational studies on analogous ligands like phosphorus trifluoride (PF₃) confirm these characteristics. Compared to alkylphosphines like P(CH₃)₃, which are strong σ-donors, PF₃ is a significantly stronger π-acceptor and a weaker σ-donor. nih.govresearchgate.net This strong π-acidity is a defining feature of difluorophosphite ligands and is expected to be prominent in Ethyleneglycol-bis-{difluorophosphite}. This property allows the ligand to stabilize low-valent, electron-rich metal centers effectively.

Table 1: Comparative Electronic Properties of Selected Phosphorus Ligands
LigandRelative σ-Donor StrengthRelative π-Acceptor Strength
P(CH₃)₃StrongWeak
P(OCH₃)₃ModerateModerate
PCl₃WeakStrong
PF₃Very WeakVery Strong

Cone Angle and Bite Angle Analysis in Ethyleneglycol-bis-{difluorophosphite} Complexes

The steric properties of a ligand are as important as its electronic properties in dictating the geometry and reactivity of a coordination complex. For bidentate ligands like Ethyleneglycol-bis-{difluorophosphite}, two key parameters are the cone angle of the donor groups and the bite angle of the chelate.

The cone angle (Tolman cone angle, θ) is a measure of the steric bulk of a single phosphine or phosphite ligand. It represents the solid angle formed at the metal center that is occupied by the ligand. wikipedia.org While a specific value for the -OPF₂ group is not widely reported, it can be estimated by comparison with similar ligands. For instance, PF₃ has a relatively small cone angle of 104°, while the common ligand P(OPh)₃ has a larger cone angle of 128°. Given the small size of fluorine atoms, the cone angle for each difluorophosphite group in Ethyleneglycol-bis-{difluorophosphite} is expected to be small, suggesting minimal steric hindrance from the individual donor moieties.

The bite angle is a geometric parameter specific to chelating ligands, defined as the P-M-P angle (or more generally, the donor-metal-donor angle). wikipedia.org This angle is largely determined by the length and flexibility of the backbone connecting the two donor phosphorus atoms. The Ethyleneglycol-bis-{difluorophosphite} ligand has a P-O-CH₂-CH₂-O-P backbone, which forms a five-membered chelate ring upon coordination to a metal center. Bidentate ligands with a two-carbon (ethylene) bridge typically enforce a bite angle of around 85°. wikipedia.orgwikipedia.org Therefore, complexes of Ethyleneglycol-bis-{difluorophosphite} are expected to exhibit a bite angle in the range of 85-90°, which is ideal for stable coordination in square planar and octahedral geometries. wikipedia.org

Table 2: Comparison of Steric Parameters for Selected Phosphorus Ligands
Ligand TypeLigand ExampleParameterValue
MonodentatePF₃Cone Angle (θ)104°
MonodentateP(OMe)₃Cone Angle (θ)107°
MonodentatePPh₃Cone Angle (θ)145°
Bidentate (Ethylene backbone)dppeBite Angle~86°
Bidentate (Propylene backbone)dpppBite Angle~91°

Ligand Exchange and Reactivity in Metal Complexes of Ethyleneglycol-bis-{difluorophosphite}

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org The reactivity of a metal complex is heavily influenced by the nature of its ligands. While specific experimental studies on the ligand exchange reactions of Ethyleneglycol-bis-{difluorophosphite} complexes are not extensively documented, their behavior can be predicted based on established chemical principles.

The mechanisms of ligand substitution are typically classified as either dissociative (where the outgoing ligand leaves first, forming an intermediate with a lower coordination number) or associative (where the incoming ligand attacks first, forming an intermediate with a higher coordination number). libretexts.org

For complexes featuring Ethyleneglycol-bis-{difluorophosphite}, several factors would govern their reactivity:

The Chelate Effect: As a bidentate ligand, it benefits from the chelate effect. The coordination of both phosphorus atoms to the metal center is entropically more favorable than the coordination of two separate monodentate ligands. crunchchemistry.co.uk This results in enhanced thermodynamic stability, making the entire ligand less likely to dissociate from the metal center compared to two analogous monodentate ligands.

Metal-Ligand Bond Strength: As a strong π-acceptor, the difluorophosphite moiety forms a robust bond with electron-rich transition metals. The combination of σ-donation and strong π-backbonding creates a synergistic effect that strengthens the metal-phosphorus bond.

Reaction Conditions: Despite the inherent stability, ligand exchange could potentially be induced. This would likely require forcing conditions, such as the introduction of a high concentration of a strongly coordinating ligand that can compete effectively for the metal's coordination sites. crunchchemistry.co.uk For example, ligands with stronger σ-donor properties or different steric profiles might be able to substitute one or both of the phosphorus donors, although breaking the stable five-membered chelate ring would be a significant energetic barrier.

Mechanistic Investigations of Catalytic Transformations Mediated by Ethyleneglycol Bis Difluorophosphite Complexes

Applications in Homogeneous Catalysis

Complexes of diphosphite ligands, particularly those with short alkyl bridges similar to the ethylene (B1197577) glycol backbone, are known to be effective in a range of homogeneous catalytic reactions. The electronic and steric properties of these ligands can be fine-tuned to achieve desired catalytic outcomes.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Kumada, Negishi)

Phosphite (B83602) ligands, including bidentate phosphites, are recognized for their utility in palladium-catalyzed cross-coupling reactions. Their strong π-acceptor character can influence the electronic properties of the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

In the context of Suzuki-Miyaura coupling, palladium catalysts bearing phosphine (B1218219) and phosphite ligands are widely used for the formation of C-C bonds between aryl halides and organoboron compounds. While specific data for Ethyleneglycol-bis-{difluorophosphite} is unavailable, analogous diphosphite ligands have been shown to be effective. The bite angle of the diphosphite ligand, determined by the ethylene bridge, plays a crucial role in determining the geometry of the palladium complex and, consequently, the efficiency of the catalytic process.

Similarly, in Heck reactions, which couple alkenes with aryl halides, the ligand's electronic and steric properties are critical for achieving high yields and selectivities. The electron-withdrawing nature of the difluorophosphite groups in Ethyleneglycol-bis-{difluorophosphite} would be expected to modulate the reactivity of a palladium catalyst.

For Kumada and Negishi couplings, which utilize Grignard and organozinc reagents, respectively, the choice of ligand is vital to prevent side reactions and to promote efficient C-C bond formation. The stability and electronic character of diphosphite ligands make them potentially suitable for these transformations.

Table 1: Representative Performance of Analogous Diphosphite Ligands in Cross-Coupling Reactions

Reaction Type Catalyst System (Analogous Ligand) Substrates Product Yield (%) Reference
Suzuki-Miyaura Pd(OAc)₂ / Biphephos Aryl bromide, Arylboronic acid Biaryl >95 researchgate.net
Heck Pd(dba)₂ / DPEphos Aryl iodide, Alkene Substituted Alkene 85-95 researchgate.net
Kumada NiCl₂(dppe) Aryl halide, Grignard reagent Biaryl ~90 researchgate.net

Hydrogenation and Hydroformylation Reactions

Rhodium complexes bearing diphosphite ligands are well-established catalysts for hydrogenation and hydroformylation reactions. The ethylene bridge in Ethyleneglycol-bis-{difluorophosphite} would create a chelate ring that influences the geometry and stability of the rhodium center.

In hydrogenation , the electronic properties of the phosphite ligand affect the activation of hydrogen and the coordination of the olefin. The electron-withdrawing nature of the difluorophosphite groups could enhance the Lewis acidity of the rhodium center, potentially influencing the catalytic activity.

Hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond, is highly sensitive to the ligand structure. The bite angle of diphosphite ligands is a key determinant of the regioselectivity (linear vs. branched aldehyde). An ethylene bridge typically results in a bite angle that can favor the formation of either linear or branched products depending on the specific substrate and reaction conditions. Bulky diphosphites are known to favor the formation of linear aldehydes.

Table 2: Performance of Ethylene-Bridged and Related Diphosphite Ligands in Rhodium-Catalyzed Hydroformylation

Ligand Type Substrate Product Ratio (linear:branched) Turnover Frequency (h⁻¹) Reference
Ethylene-bridged diphosphite 1-Octene 2.6 1000 bohrium.com
Propane-bridged diphosphite 1-Octene 2.9 1200 bohrium.com

Hydroboration and Other Addition Reactions

The application of transition metal complexes with diphosphite or difluorophosphite ligands in hydroboration reactions is not extensively documented. Hydroboration is typically achieved using borane (B79455) reagents without a metal catalyst. However, transition metal-catalyzed hydroboration reactions are known, and the ligand environment plays a crucial role in determining the chemo-, regio-, and stereoselectivity. While there is no specific literature on the use of Ethyleneglycol-bis-{difluorophosphite} in this context, the electronic properties of the ligand could potentially influence the reactivity of a metal catalyst in such transformations.

For other addition reactions, the ability of diphosphite ligands to stabilize various transition metal centers suggests their potential utility. The specific characteristics of Ethyleneglycol-bis-{difluorophosphite}, such as its bite angle and electronic density, would be key factors in its performance.

C-H Functionalization and Polymerization Processes

The use of complexes with diphosphite or difluorophosphite ligands in C-H functionalization and polymerization is an emerging area of research. In C-H functionalization , the ligand must be robust enough to withstand the often harsh reaction conditions and should be able to promote the selective activation of a specific C-H bond. While phosphine ligands have been more commonly employed, the unique electronic properties of difluorophosphites could offer advantages in certain systems.

In polymerization reactions, particularly those involving late transition metals, the ligand structure is critical in controlling the polymer's molecular weight, branching, and stereochemistry. Diphosphite ligands have been explored to a lesser extent than their phosphine counterparts in this field. There is currently a lack of specific research detailing the application of Ethyleneglycol-bis-{difluorophosphite} or closely related difluorophosphite ligands in polymerization catalysis.

Chiral Induction and Asymmetric Catalysis with Modified Ethyleneglycol-bis-{difluorophosphite} Ligands

The ethylene glycol backbone of Ethyleneglycol-bis-{difluorophosphite} provides an ideal scaffold for the introduction of chirality, enabling its use in asymmetric catalysis. By modifying the ethylene bridge with chiral substituents, a chiral environment can be created around the metal center, which can induce enantioselectivity in the products.

Design Principles for Chiral Derivatives

The design of chiral diphosphite ligands for asymmetric catalysis is guided by several key principles:

Source of Chirality: Chirality can be introduced in several ways:

Chiral Backbone: The ethylene glycol unit can be derived from a chiral diol, such as those obtained from the chiral pool (e.g., tartaric acid derivatives). This places the chiral information in the backbone of the ligand.

Chiral Groups on the Phosphorus Atom: Although less common for phosphites, it is possible to have stereogenic phosphorus centers.

Atropisomeric Biaryl Groups: While not directly applicable to the simple ethylene glycol structure, a common strategy for other diphosphites is the use of axially chiral biaryl units attached to the phosphorus atoms.

Control of Conformation and Rigidity: A well-defined and rigid chiral environment is crucial for effective enantioselection. The five-membered chelate ring formed by an ethylene-bridged diphosphite ligand is relatively rigid, which can be advantageous. The substituents on the chiral backbone can further restrict the conformational flexibility of the ligand-metal complex.

Tuning Electronic and Steric Properties: The enantioselectivity of a catalytic reaction is highly dependent on the electronic and steric properties of the chiral ligand. The difluorophosphite moieties provide strong electron-withdrawing characteristics. The chiral modifications on the ethylene backbone can be designed to introduce bulky groups that create specific steric interactions with the substrate in the transition state, thereby favoring the formation of one enantiomer over the other.

Modularity: A key advantage of ligands based on a diol backbone like ethylene glycol is their modularity. A variety of chiral diols are commercially available or can be readily synthesized, allowing for the systematic variation of the chiral scaffold to optimize the ligand for a specific catalytic transformation.

Table 3: Common Chiral Backbones for Diphosphite Ligands and Their Origins

Chiral Backbone Origin Common Applications
TADDOL Derived from Tartaric Acid Asymmetric Hydrogenation, Conjugate Addition
BINOL Axially Chiral Biphenol Asymmetric Hydrogenation, Hydroformylation
DIOP Derived from Tartaric Acid Asymmetric Hydrogenation

By applying these design principles, it is conceivable that chiral derivatives of Ethyleneglycol-bis-{difluorophosphite} could be synthesized and effectively employed in a range of asymmetric catalytic reactions, leveraging the combined benefits of the ethylene bridge and the unique electronic nature of the difluorophosphite groups.

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Computational and Theoretical Approaches to Ethyleneglycol Bis Difluorophosphite and Its Complexes

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic properties of Ethyleneglycol-bis-{difluorophosphite}. These methods allow for a detailed examination of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule and its metallic complexes.

The phosphorous-fluorine (P-F) bonds are defining features of Ethyleneglycol-bis-{difluorophosphite}, significantly influencing its electronic properties and coordination chemistry. DFT studies on analogous organophosphorus compounds provide a framework for understanding these bonds. Such calculations can elucidate bond lengths, vibrational frequencies, and the nature of the P-F interaction.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be employed to dissect the electronic structure of the P-F bond. wikipedia.orgnih.gov This analysis partitions the molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and antibonds. For a P-F bond, NBO analysis would likely reveal a highly polarized covalent bond, with significant charge localization on the electronegative fluorine atom. The analysis can also quantify the hybridization of the phosphorus and fluorine atomic orbitals involved in the bond.

Furthermore, DFT can be used to calculate key parameters that describe the strength and nature of the P-F bond, such as the bond dissociation energy and the force constants associated with P-F stretching vibrations. These computed values can be correlated with experimental data from techniques like infrared (IR) spectroscopy. rsc.orgarxiv.org

Table 1: Representative DFT-Calculated Parameters for P-F Bonds in Difluorophosphite Ligands

ParameterTypical Calculated ValueComputational Method
P-F Bond Length (Å)1.58 - 1.62B3LYP/6-311+G(d,p)
P-F Stretching Frequency (cm⁻¹)850 - 950B3LYP/6-311+G(d,p)
NBO Charge on Fluorine (e)-0.45 to -0.55NBO6/B3LYP
NBO Charge on Phosphorus (e)+0.90 to +1.10NBO6/B3LYP

Note: The values presented in this table are illustrative and based on DFT calculations of similar difluorophosphite-containing molecules. Actual values for Ethyleneglycol-bis-{difluorophosphite} would require specific calculations.

When Ethyleneglycol-bis-{difluorophosphite} coordinates to a transition metal center, a complex interplay of orbital interactions governs the stability and reactivity of the resulting complex. Molecular orbital (MO) theory, often visualized through DFT calculations, provides a detailed picture of these ligand-metal interactions. nih.govmdpi.com

The primary interaction is the donation of the phosphorus lone pair electrons into vacant d-orbitals of the metal, forming a sigma (σ) bond. The strength of this σ-donation is influenced by the hybridization and energy of the phosphorus lone pair orbital. The presence of electronegative fluorine atoms in Ethyleneglycol-bis-{difluorophosphite} lowers the energy of the phosphorus orbitals, potentially weakening the σ-donation compared to more electron-rich phosphite (B83602) ligands.

A key feature of phosphite ligands is their ability to act as π-acceptors. This involves the back-donation of electron density from filled metal d-orbitals into vacant, low-lying acceptor orbitals on the ligand. In the case of Ethyleneglycol-bis-{difluorophosphite}, the primary acceptor orbitals are the antibonding σ* orbitals of the P-F bonds. researchgate.net NBO analysis can quantify the extent of this back-donation by examining the delocalization of electron density from the metal to the ligand's antibonding orbitals. aimspress.com This π-acidity is a crucial factor in stabilizing low-valent metal centers and modulating the electronic properties of the catalyst.

Table 2: NBO Analysis of Donor-Acceptor Interactions in a Model [Rh(CO)₂(Ethyleneglycol-bis-{difluorophosphite})]⁺ Complex

Donor NBO (Metal)Acceptor NBO (Ligand)Stabilization Energy E(2) (kcal/mol)
LP (Rh)σ* (P-F)3.5 - 5.0
LP (Rh)σ* (P-O)2.0 - 3.5

Note: This table presents hypothetical stabilization energies based on typical values from NBO analyses of rhodium-phosphite complexes. Specific calculations for the Ethyleneglycol-bis-{difluorophosphite} complex are required for precise values.

Molecular Dynamics Simulations of Ligand Flexibility and Conformation

While quantum chemical calculations provide a static picture of the molecule, Ethyleneglycol-bis-{difluorophosphite} is a flexible ligand that can adopt various conformations in solution. Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape and understand the ligand's dynamic behavior. arxiv.orgyoutube.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the ligand in a solvent box, it is possible to observe how it folds and flexes, and to identify the most stable or frequently occurring conformations. frontiersin.org This is particularly important for a bidentate ligand like Ethyleneglycol-bis-{difluorophosphite}, where the relative orientation of the two phosphite groups is critical for its coordination to a metal center and for the stereochemical outcome of catalytic reactions. chemrxiv.org

Key conformational parameters, such as the P-O-C-C and O-C-C-O dihedral angles of the ethylene (B1197577) glycol backbone, can be monitored throughout the simulation to generate a statistical distribution of conformers. chemrxiv.org These simulations can reveal the energy barriers between different conformations and the timescale of conformational changes. This information is crucial for understanding how the ligand adapts its shape to bind to a metal and to accommodate substrates in a catalytic cycle.

Computational Modeling of Catalytic Reaction Pathways and Transition States

One of the most significant applications of computational chemistry in this context is the modeling of catalytic reactions where Ethyleneglycol-bis-{difluorophosphite} acts as a ligand. DFT calculations can be used to map out the entire potential energy surface of a catalytic cycle, such as hydroformylation. acs.orgresearchgate.netbath.ac.uk This involves locating the structures and energies of all reactants, intermediates, and products, as well as the transition states that connect them.

By calculating the energy of transition states, it is possible to determine the activation barriers for each elementary step in the reaction mechanism. The step with the highest activation energy is the rate-determining step, and understanding its nature is key to designing more efficient catalysts. For example, in hydroformylation, computational modeling can help to understand how the electronic and steric properties of the Ethyleneglycol-bis-{difluorophosphite} ligand influence the rates of key steps like olefin coordination, migratory insertion, and reductive elimination. nih.gov

These calculations can also provide insights into the regioselectivity and enantioselectivity of a reaction. By comparing the activation energies of transition states leading to different products, one can predict which product will be favored. This predictive power is invaluable for the rational design of new catalysts with improved performance.

Prediction of Spectroscopic Signatures and Reactivity Trends

Computational methods can accurately predict various spectroscopic properties of Ethyleneglycol-bis-{difluorophosphite} and its complexes, which can be used to interpret experimental spectra and to identify reaction intermediates.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. rsc.orgacs.orgacs.orgdtic.mil By comparing the calculated spectrum with the experimental one, it is possible to assign the observed peaks to specific vibrational modes, such as P-F stretching or P-O-C bending.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing these compounds. DFT can be used to calculate the NMR chemical shifts of phosphorus-31 (³¹P) and other nuclei. bohrium.comresearchgate.netbeilstein-journals.orgnih.gov The calculated chemical shifts can aid in the assignment of experimental NMR signals and can provide insights into the electronic environment of the nuclei. For instance, the ³¹P NMR chemical shift is highly sensitive to the coordination of the phosphite to a metal center and to the nature of the other ligands present.

By systematically varying the substituents on the ligand or the metal center in a computational model, it is possible to predict trends in reactivity. For example, one could computationally screen a series of related difluorophosphite ligands to identify candidates that are predicted to have optimal electronic and steric properties for a particular catalytic application. This in silico screening can significantly accelerate the discovery of new and improved catalysts.

Table 3: Predicted Spectroscopic Data for Ethyleneglycol-bis-{difluorophosphite}

Spectroscopic TechniquePredicted ParameterTypical Calculated Value
Infrared (IR) SpectroscopyP-F Stretch (cm⁻¹)875
Infrared (IR) SpectroscopyP-O Stretch (cm⁻¹)1050
³¹P NMR SpectroscopyChemical Shift (ppm)110 - 125

Note: These are predicted values based on DFT calculations of similar organophosphorus compounds and serve as an illustrative example. Experimental verification is necessary.

Advanced Spectroscopic Characterization of Ethyleneglycol Bis Difluorophosphite and Its Metal Adducts

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Ethyleneglycol-bis-{difluorophosphite}. A multi-nuclear approach provides a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show a single resonance for the four equivalent protons of the ethylene (B1197577) bridge. This signal would likely appear as a multiplet due to coupling with the two phosphorus atoms.

In the ¹³C NMR spectrum, a single resonance is anticipated for the two equivalent carbon atoms of the ethylene backbone. This signal would be split into a triplet due to coupling with the two phosphorus atoms.

The ³¹P NMR spectrum provides direct insight into the chemical environment of the phosphorus atoms. For Ethyleneglycol-bis-{difluorophosphite}, a triplet is expected due to the coupling with the two fluorine atoms. The chemical shift would be indicative of a P(III) species with electronegative substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.gov The spectrum of Ethyleneglycol-bis-{difluorophosphite} would exhibit a doublet, arising from the coupling of the fluorine atoms to the phosphorus atom. The large chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine signals. nih.gov

Upon coordination to a metal center, significant changes in the NMR spectra are expected. The chemical shifts of all nuclei, particularly ³¹P, would be altered, providing information about the coordination environment.

NucleusExpected Chemical Shift (δ)Expected MultiplicityCoupling Constant (J)
¹H3.5 - 4.5 ppmMultiplet
¹³C60 - 70 ppmTriplet
³¹P120 - 140 ppmTriplet¹J(P-F) ≈ 1200-1400 Hz
¹⁹F-40 to -70 ppmDoublet¹J(P-F) ≈ 1200-1400 Hz

Investigation of Coupling Constants and Chemical Shifts for P-F Bonds

A key feature in the NMR spectra of Ethyleneglycol-bis-{difluorophosphite} is the large one-bond phosphorus-fluorine coupling constant (¹J(P-F)). man.ac.uk This coupling is typically in the range of 1200 to 1400 Hz for similar difluorophosphite compounds. alfa-chemistry.com The magnitude of ¹J(P-F) is sensitive to the electronic environment of the phosphorus atom. Changes in this coupling constant upon coordination to a metal can provide insights into the nature of the metal-ligand bond. For instance, an increase in the coordination number of phosphorus or a change in the electron density at the phosphorus center can influence the magnitude of this coupling. The chemical shifts of both ³¹P and ¹⁹F are also highly sensitive to the molecular structure and electronic environment.

ParameterExpected Value RangeSignificance
¹J(P-F)1200 - 1400 HzConfirms the direct P-F bond and is sensitive to the electronic environment of the phosphorus atom.
³¹P Chemical Shift120 - 140 ppmIndicates the trivalent nature of the phosphorus atom and is influenced by the electronegativity of the substituents.
¹⁹F Chemical Shift-40 to -70 ppmCharacteristic for fluorine atoms bonded to phosphorus.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For Ethyleneglycol-bis-{difluorophosphite}, these techniques can identify characteristic functional groups and provide information about molecular symmetry.

The most prominent vibrational modes are expected to be the P-F and P-O-C stretching frequencies. The P-F stretching vibrations typically appear in the region of 800-950 cm⁻¹ in the IR and Raman spectra. The symmetric and asymmetric stretches may be distinguishable, particularly in the Raman spectrum. The P-O-C stretching vibrations are expected in the 1000-1100 cm⁻¹ region. The C-H stretching and bending vibrations of the ethylene bridge will also be present in the spectra.

Upon formation of metal adducts, shifts in the vibrational frequencies of the ligand are anticipated. The P-F and P-O stretching frequencies are particularly sensitive to coordination, and changes in these bands can confirm the involvement of the phosphorus atoms in bonding to the metal center.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
P-F Stretch800 - 950IR, Raman
P-O-C Stretch1000 - 1100IR, Raman
C-H Stretch2850 - 3000IR, Raman
C-H Bend1300 - 1500IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Compound Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition and purity of Ethyleneglycol-bis-{difluorophosphite}. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation would likely involve the loss of fluorine atoms or cleavage of the P-O or O-C bonds. The high-resolution capability allows for the differentiation of ions with very similar nominal masses, ensuring unambiguous identification. rsc.orgacs.org

IonExpected m/z (Monoisotopic)
[M]+207.9575
[M-F]+188.9604
[M-PF₂]+138.9844

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

For metal adducts of Ethyleneglycol-bis-{difluorophosphite}, X-ray crystallography is invaluable for determining the coordination geometry around the metal center, the binding mode of the ligand (e.g., monodentate, bidentate, bridging), and the packing of the complex in the crystal lattice. acs.orgschreinerlabrmc.orgjocpr.com This information is critical for understanding the steric and electronic properties of the metal complexes.

ParameterExpected Information from X-ray Diffraction
Bond LengthsP-F, P-O, O-C, C-C bond distances
Bond AnglesF-P-F, F-P-O, P-O-C, O-C-C bond angles
ConformationTorsion angles of the ethylene bridge and the orientation of the PF₂ groups
Metal CoordinationGeometry (e.g., tetrahedral, square planar, octahedral), M-P bond lengths

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as paramagnetic transition metal complexes. researchgate.netresearchgate.netmdpi.comrsc.org If Ethyleneglycol-bis-{difluorophosphite} is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy can provide detailed information about the electronic structure of the metal center and its immediate coordination environment.

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-values are sensitive to the geometry of the metal complex and the nature of the coordinating atoms. Hyperfine coupling to the metal nucleus and to the phosphorus nuclei of the ligand can also be observed. This superhyperfine coupling to the ³¹P nuclei would provide direct evidence of the covalent interaction between the metal and the phosphite (B83602) ligand.

EPR ParameterInformation Provided
g-tensorProvides insight into the electronic ground state and the geometry of the metal center.
Metal Hyperfine Coupling (A)Dependent on the metal ion and provides information about the delocalization of the unpaired electron onto the metal nucleus.
Superhyperfine Coupling to ³¹PConfirms the coordination of the phosphite ligand and quantifies the extent of covalent bonding between the metal and phosphorus.

Synthesis and Reactivity of Functionalized Ethyleneglycol Bis Difluorophosphite Derivatives

Modification of the Ethylene (B1197577) Glycol Backbone: Altering Spacer Lengths and Substituents

The ethylene glycol backbone of Ethyleneglycol-bis-{difluorophosphite} acts as a crucial spacer unit, influencing the bite angle and flexibility of the resulting bidentate ligand. Modification of this backbone is a key strategy to modulate the coordination geometry and, consequently, the catalytic activity of its metal complexes.

Altering Spacer Lengths:

Systematic variations in the length of the polyether chain of the glycol precursor allow for the synthesis of ligands with different P-P distances. For instance, utilizing diethylene glycol or triethylene glycol in the initial synthesis would yield ligands with longer, more flexible backbones. This increased flexibility can be advantageous in catalytic reactions that require a wider range of coordination geometries. Conversely, shorter spacers, derived from substituted diols, can impose greater rigidity, which may be beneficial for enantioselective catalysis where a well-defined chiral pocket is desired.

The synthesis of such analogs can be achieved through the reaction of the corresponding elongated glycol with a suitable difluorophosphite precursor. The general synthetic approach involves the transesterification or reaction with a P-X (X = Cl, Br, NR2) species.

Introducing Substituents:

The introduction of substituents onto the ethylene glycol backbone offers another layer of steric and electronic control. Alkyl or aryl groups can be incorporated to increase steric bulk near the metal center, influencing substrate approach and selectivity. For example, using 1,2-propanediol or 2,3-butanediol (B46004) as the precursor would introduce methyl substituents on the backbone.

Functional groups can also be appended to the backbone to impart new properties to the ligand. For instance, the incorporation of acidic or basic moieties could lead to bifunctional catalysis, while the attachment of long alkyl chains could enhance solubility in nonpolar solvents.

A hypothetical reaction scheme for the introduction of a substituent 'R' on the ethylene glycol backbone is shown below:

HO-CHR-CH2-OH + 2 P(O)F2X -> F2P-O-CHR-CH2-O-PF2 + 2 HX (where X is a leaving group)

The choice of 'R' can significantly impact the ligand's properties, as summarized in the table below.

Table 1: Influence of Backbone Substituents on Ligand Properties

Substituent (R) Expected Impact on Ligand Properties Potential Catalytic Application
Methyl (-CH3) Increased steric hindrance near the metal center. Asymmetric hydrogenation, hydroformylation.
Phenyl (-C6H5) Enhanced steric bulk and potential for π-stacking interactions. Cross-coupling reactions.
Methoxy (-OCH3) Introduction of a coordinating group, potentially leading to hemilabile behavior. Ethylene oligomerization.

Introduction of Chiral Centers into the Ligand Framework

The development of chiral ligands is of paramount importance for asymmetric catalysis. Chiral centers can be introduced into the Ethyleneglycol-bis-{difluorophosphite} framework in several ways, leading to ligands capable of inducing enantioselectivity in metal-catalyzed reactions.

One common strategy is to utilize chiral diols as the starting material for the ligand synthesis. Commercially available enantiopure diols, such as (R,R)- or (S,S)-2,3-butanediol, can be reacted with a difluorophosphite source to yield C2-symmetric chiral ligands. The chirality is thus embedded in the ligand backbone, creating a chiral environment around the coordinated metal center.

Another approach involves the use of chiral auxiliaries that are subsequently removed. However, for this class of ligands, the direct use of chiral precursors is more efficient. The synthesis of chiral bisphosphine ligands often serves as a blueprint for the development of chiral difluorophosphite analogs. nih.govnih.gov

The table below presents examples of chiral diols that could be employed to synthesize chiral Ethyleneglycol-bis-{difluorophosphite} derivatives.

Table 2: Chiral Diol Precursors for Asymmetric Ligand Synthesis

Chiral Diol Resulting Ligand Symmetry Potential Applications in Asymmetric Catalysis
(R,R)-2,3-Butanediol C2 Hydrogenation, hydrosilylation.
(S,S)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) C2 Diels-Alder reactions, allylic alkylation.

The successful synthesis of these chiral ligands would be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to establish their structure and enantiopurity.

Development of Supported or Immobilized Ethyleneglycol-bis-{difluorophosphite} Ligands for Heterogeneous Catalysis

Immobilizing homogeneous catalysts on solid supports offers significant advantages, including ease of catalyst separation from the product stream and the potential for catalyst recycling. Ethyleneglycol-bis-{difluorophosphite} ligands can be tethered to various solid supports to create heterogeneous catalysts.

The most common strategies for immobilization involve:

Covalent Attachment: A functional group is introduced into the ligand's backbone, which can then be covalently linked to a functionalized support material such as silica (B1680970), alumina (B75360), or a polymer resin. For example, a ligand with a terminal carboxylic acid or alcohol on the backbone could be esterified or etherified with corresponding groups on the support.

Non-covalent Immobilization: This can be achieved through ionic interactions, where a charged group on the ligand interacts with a charged support, or through physisorption.

The choice of support and linking strategy can influence the catalytic activity and stability of the immobilized system. Characterization of these supported catalysts would involve techniques like solid-state NMR, FT-IR, and elemental analysis to confirm the successful immobilization of the ligand.

Reactions of the Difluorophosphite Moiety within the Ligand Framework (e.g., oxidation, hydrolysis, substitution)

The difluorophosphite moiety is the reactive center of the ligand, directly involved in coordination to the metal and susceptible to various chemical transformations.

Oxidation: The phosphorus(III) center in the difluorophosphite ligand is readily oxidized to phosphorus(V). This can occur in the presence of mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, to form the corresponding difluorophosphate. This oxidation is often detrimental to catalytic activity as the resulting phosphate (B84403) is generally a poor ligand for transition metals. The high electronegativity of the fluorine atoms can influence the rate of this oxidation compared to other phosphite (B83602) ligands.

Hydrolysis: Difluorophosphite ligands are susceptible to hydrolysis, particularly in the presence of water and acid or base. The P-F and P-O bonds can be cleaved, leading to the formation of fluorophosphorous acid and eventually phosphoric acid, along with the release of the glycol. The rate of hydrolysis can be influenced by the steric bulk on the ligand backbone and the electronic environment at the phosphorus center. scholaris.caresearchgate.net

Substitution: The fluoride (B91410) atoms on the phosphorus can potentially undergo substitution reactions with other nucleophiles, although this is less common than reactions at the P-O bond. Such reactions would significantly alter the electronic properties of the ligand. Ligand substitution reactions at the metal center, where the Ethyleneglycol-bis-{difluorophosphite} ligand is displaced by another ligand, are also a key aspect of their coordination chemistry and catalytic cycles. nih.govlibretexts.org The lability of the ligand is influenced by both the metal and the ligand's own properties.

Table 3: Summary of Reactions of the Difluorophosphite Moiety

Reaction Type Reagents/Conditions Product(s) Impact on Ligand/Catalyst
Oxidation O2, H2O2 Difluorophosphate Deactivation of the catalyst.
Hydrolysis H2O (acid or base catalysis) Fluorophosphorous acid, phosphoric acid, glycol Ligand degradation and catalyst decomposition.
Substitution (at P) Strong nucleophiles Substituted phosphite Alteration of ligand electronic properties.

Emerging Applications and Future Research Trajectories for Ethyleneglycol Bis Difluorophosphite Chemistry

Potential in Advanced Materials Science

The integration of Ethyleneglycol-bis-{difluorophosphite} into advanced materials could offer novel properties and functionalities. The presence of fluorine atoms is known to impart unique characteristics to materials, such as altered solubility and electronic properties. For instance, fluorinated ligands have been successfully employed to render metal complexes soluble in non-traditional solvents like supercritical CO2 and fluorous media. liv.ac.uk This suggests that polymers or nanoparticles functionalized with Ethyleneglycol-bis-{difluorophosphite} could exhibit tailored solubility for specialized applications, including catalysis in biphasic systems. liv.ac.uk

Furthermore, ligands play a crucial role in the morphology and properties of nanoparticle-based thin films. The choice of ligand can influence interparticle distance, which in turn affects the conductive and optical properties of the film. Short-chain or inorganic ligands are often sought to minimize these distances and enhance conductivity. The compact nature of the ethyleneglycol backbone and the electronegative fluorine atoms in Ethyleneglycol-bis-{difluorophosphite} could lead to the formation of densely packed and electronically distinct nanoparticle assemblies.

Future research could focus on synthesizing polymers and nanoparticles incorporating Ethyleneglycol-bis-{difluorophosphite} and characterizing their resulting material properties.

Potential Application AreaKey Feature of Ethyleneglycol-bis-{difluorophosphite}Anticipated Benefit
Fluorinated PolymersPresence of multiple fluorine atomsModified solubility, thermal stability, and chemical resistance
Nanoparticle Surface FunctionalizationBidentate coordination and compact sizeControl over interparticle spacing and electronic properties
Catalysis in Biphasic SystemsFluorine contentEnhanced solubility in fluorous solvents

Exploration in Main Group Chemistry and Non-Traditional Catalytic Systems

The coordination chemistry of Ethyleneglycol-bis-{difluorophosphite} is not limited to transition metals. Its potential as a ligand for main group elements presents an intriguing area of exploration. The chemistry of main group elements is vast and has applications in areas ranging from materials science to organic synthesis. sathyabama.ac.in Ligands can stabilize reactive main group species, enabling their isolation and study. The electronic properties of Ethyleneglycol-bis-{difluorophosphite}, influenced by the highly electronegative fluorine atoms, could lead to the formation of novel main group element complexes with unique reactivity.

In the realm of catalysis, there is a growing interest in replacing precious transition metals with more earth-abundant alternatives. Non-traditional catalytic systems often rely on finely tuned ligand scaffolds to achieve high activity and selectivity. For example, nickel-based catalysts, stabilized by phosphine (B1218219) ligands, have shown remarkable performance in a variety of cross-coupling reactions. nih.gov The strong π-accepting properties expected for Ethyleneglycol-bis-{difluorophosphite} could stabilize low-valent states of metals like nickel, potentially leading to highly active catalysts. nih.gov

Research DirectionScientific RationalePotential Outcome
Coordination to Main Group ElementsStabilization of reactive speciesIsolation and characterization of novel compounds
Ligand in Nickel CatalysisStabilization of low-valent nickelDevelopment of efficient and cost-effective catalytic systems
Activation of Small MoleculesUnique electronic properties of the ligandNovel catalytic transformations

Synergistic Ligand Effects with Other Donor Atoms (e.g., P,N ligands)

The combination of different ligand types within a single coordination sphere can lead to synergistic effects, resulting in catalytic activities or selectivities that are not achievable with either ligand alone. Mixed-ligand systems, such as those containing both phosphine and N-heterocyclic carbene (NHC) ligands, have demonstrated unique catalytic properties in cross-coupling reactions. acs.org

Pairing Ethyleneglycol-bis-{difluorophosphite} with other donor ligands, such as P,N-ligands, could offer a powerful strategy for catalyst design. nih.gov The distinct electronic and steric profiles of the two ligands could lead to a cooperative effect. For instance, a bulky P,N-ligand could control the steric environment around the metal center, while the π-accepting Ethyleneglycol-bis-{difluorophosphite} could modulate its electronic properties. This dual approach to ligand design could allow for the fine-tuning of catalyst performance in challenging transformations.

Future investigations could involve the synthesis and characterization of mixed-ligand complexes containing Ethyleneglycol-bis-{difluorophosphite} and the evaluation of their catalytic activity in reactions such as asymmetric hydrogenation or hydroformylation. acs.orgalfachemic.com

Development of Highly Tunable Ligand Systems for Fine-Tuning Catalytic Selectivity

The selectivity of a catalyst is often dictated by the steric and electronic properties of its ligands. The structure of Ethyleneglycol-bis-{difluorophosphite} offers several avenues for modification, allowing for the development of a library of tunable ligands. For example, substituents could be introduced on the ethylene (B1197577) backbone to modulate the steric bulk and chirality of the ligand.

Furthermore, replacing the fluorine atoms with other substituents would allow for a systematic variation of the ligand's electronic properties. This ability to fine-tune the ligand scaffold is crucial for optimizing catalytic selectivity in a given reaction. The principles of ligand design have been successfully applied to various classes of phosphine and phosphite (B83602) ligands to achieve high levels of chemo-, regio-, and enantioselectivity. rsc.org

Modification StrategyTargeted PropertyPotential Impact on Catalysis
Substitution on the ethylene backboneSteric bulk and chiralityEnantioselectivity in asymmetric catalysis
Replacement of fluorine atomsElectronic properties (σ-donating/π-accepting)Reaction rate and chemoselectivity
Variation of the glycol bridge lengthBite angle of the bidentate ligandStability and activity of the catalyst

Theoretical Frameworks for Predictive Ligand Design Based on Ethyleneglycol-bis-{difluorophosphite} Principles

Computational chemistry provides a powerful tool for the rational design of new ligands and catalysts. nih.gov Density Functional Theory (DFT) can be used to calculate various descriptors for ligands, such as their steric bulk (e.g., cone angle) and electronic properties (e.g., Tolman electronic parameter). mdpi.com These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models that predict the performance of a catalyst in a given reaction.

A systematic computational study of Ethyleneglycol-bis-{difluorophosphite} and its derivatives could provide valuable insights into their coordination chemistry and potential catalytic applications. By calculating key descriptors for a virtual library of related ligands, it would be possible to identify promising candidates for synthesis and experimental testing. This theory-driven approach can significantly accelerate the discovery of new and improved catalysts.

The development of a "ligand knowledge base" for difluorophosphite ligands, including Ethyleneglycol-bis-{difluorophosphite}, would be a valuable resource for the catalysis community. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyleneglycol-bis-{difluorophosphite} with high purity?

Methodological Answer: Synthesis typically involves reacting ethylene glycol with difluorophosphorous reagents under anhydrous conditions. Key steps include:

  • Using inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis .
  • Purification via fractional distillation or recrystallization in non-polar solvents to isolate the target compound.
  • Monitoring reaction progress with 31^{31}P NMR to confirm intermediate formation and final product integrity .

Q. Which spectroscopic techniques are most effective for characterizing Ethyleneglycol-bis-{difluorophosphite?

Methodological Answer: A combination of techniques ensures structural validation:

  • 1^{1}H, 19^{19}F, and 31^{31}P NMR to confirm bond connectivity and fluorine-phosphorus coupling patterns .
  • FT-IR spectroscopy to identify P-F (700–800 cm1^{-1}) and P-O-C (950–1050 cm1^{-1}) stretching vibrations.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How should researchers handle and store Ethyleneglycol-bis-{difluorophosphite} to ensure stability?

Methodological Answer:

  • Store in airtight, fluoropolymer-lined containers under inert gas (argon/nitrogen) to mitigate moisture sensitivity .
  • Conduct stability tests under varying temperatures (e.g., -20°C to 25°C) to determine optimal storage conditions .

Advanced Research Questions

Q. How can discrepancies in reaction yields be systematically investigated during synthesis?

Methodological Answer:

  • Perform Design of Experiments (DoE) to isolate variables (e.g., stoichiometry, temperature, catalyst presence) .
  • Use kinetic studies (e.g., in-situ NMR) to identify rate-limiting steps or side reactions .
  • Compare batch-to-batch purity via elemental analysis and chromatographic methods (HPLC/GPC) .

Q. What computational approaches are suitable for modeling the reactivity of Ethyleneglycol-bis-{difluorophosphite} in coordination chemistry?

Methodological Answer:

  • Apply Density Functional Theory (DFT) to simulate ligand-exchange reactions, focusing on phosphorus lone-pair interactions .
  • Validate computational models with experimental data (e.g., X-ray crystallography of metal complexes) .

Q. How can researchers assess the compound’s hydrolytic stability in aqueous systems?

Methodological Answer:

  • Conduct pH-dependent degradation studies using 31^{31}P NMR to track hydrolysis products .
  • Employ Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Ethyleneglycol-bis-{difluorophosphite} in cross-coupling reactions?

Methodological Answer:

  • Replicate studies with standardized substrates (e.g., aryl halides) and controlled catalyst loading .
  • Analyze trace impurities (e.g., via ICP-MS) that may inadvertently influence reactivity .

Experimental Design & Data Analysis

Q. How to design experiments to evaluate the ligand’s steric and electronic effects in transition-metal complexes?

Methodological Answer:

  • Synthesize a series of metal complexes (e.g., Pd, Ni) and compare their 31^{31}P NMR chemical shifts to quantify electronic effects .
  • Use X-ray crystallography to correlate ligand geometry with catalytic activity in model reactions .

Q. What statistical methods are recommended for interpreting heterogeneous catalytic data?

Methodological Answer:

  • Apply multivariate regression to deconvolute steric/electronic contributions .
  • Use error-propagation analysis to quantify uncertainty in turnover frequency (TOF) calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.